

# The Chemistry and History of Bismuthiol: A Technical Guide

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## Compound of Interest

Compound Name: *1,3,4-Thiadiazole-2,5-dithiol*

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An in-depth exploration of the synthesis, properties, and applications of Bismuthiol I and Bismuthiol II for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Bismuthiol, a class of organosulfur compounds with significant applications in analytical chemistry and burgeoning potential in medicinal chemistry. This document details the discovery and historical development of Bismuthiol I and its phenyl-substituted analogue, Bismuthiol II, presenting their physicochemical properties, detailed synthesis protocols, and a review of their applications. Particular focus is given to their roles in metal detection and their emerging biological activities, including their involvement in cellular signaling pathways.

## Discovery and History

The parent compound, 2,5-dimercapto-1,3,4-thiadiazole, commonly known as Bismuthiol I, was first synthesized in 1927 by Busse, Straube, and Scheele. However, it was the pioneering work of A.K. Majumdar and M.M. Chakrabarty in the 1950s that brought Bismuthiols to the forefront of analytical chemistry. Their research established both Bismuthiol I and its derivative, Bismuthiol II (5-Mercapto-3-phenyl-1,3,4-thiadiazole-2-thione), as valuable reagents for the detection and quantification of various metal ions. Since their initial applications, the unique properties of Bismuthiols have led to their investigation in diverse fields, including corrosion inhibition and, more recently, as potential therapeutic agents.

## Physicochemical Properties

Bismuthiol I and Bismuthiol II exhibit distinct physical and chemical properties that underpin their diverse applications. These properties are summarized in the tables below for easy comparison.

**Table 1: Physicochemical Properties of Bismuthiol I**

Property	Value	Reference
Chemical Name	2,5-dimercapto-1,3,4-thiadiazole	
Molecular Formula	<chem>C2H2N2S3</chem>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	150.25 g/mol	<a href="#">[2]</a>
Appearance	Light yellow powder	<a href="#">[3]</a>
Melting Point	162 °C (decomposes)	<a href="#">[2]</a>
Water Solubility	20 g/L (20 °C)	<a href="#">[2]</a>
pKa	5.66 ± 0.20	<a href="#">[2]</a>
Maximum UV Absorbance (λ <sub>max</sub> )	320 nm (in acetonitrile)	<a href="#">[2]</a>

**Table 2: Physicochemical Properties of Bismuthiol II**

Property	Value	Reference
Chemical Name	5-Mercapto-3-phenyl-1,3,4-thiadiazole-2-thione potassium salt	[4]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> KN <sub>2</sub> S <sub>3</sub>	[4][5]
Molecular Weight	264.43 g/mol	[5]
Appearance	White to light yellow crystalline powder	[4]
Melting Point	246.25 °C	[6]
Maximum UV Absorbance (λ <sub>max</sub> )	395 nm (for Cu(II) complex in water)	[7]

## Experimental Protocols: Synthesis of Bismuthiols

The following sections provide detailed methodologies for the synthesis of Bismuthiol I and Bismuthiol II, based on established chemical literature.

### Synthesis of Bismuthiol I (2,5-dimercapto-1,3,4-thiadiazole)

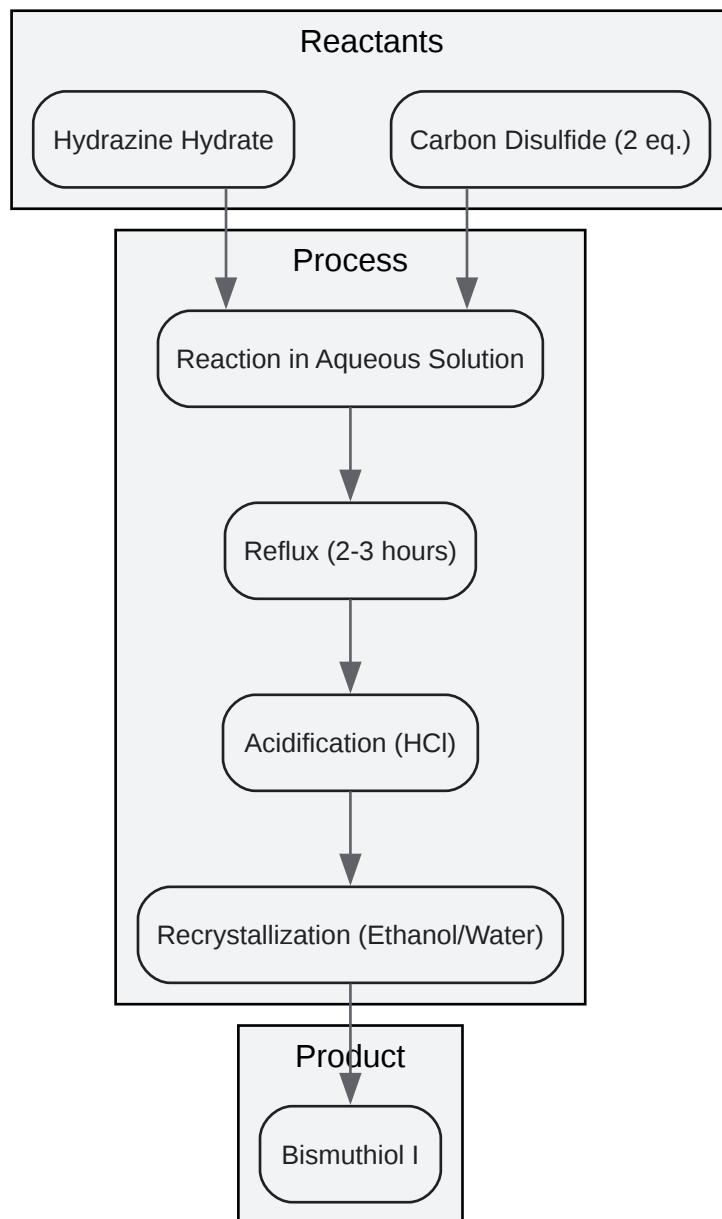
The synthesis of Bismuthiol I is typically achieved through the reaction of hydrazine with carbon disulfide.

Experimental Protocol:

- Reaction Setup: In a well-ventilated fume hood, dissolve hydrazine hydrate in an equal volume of water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Addition of Carbon Disulfide: Slowly add two equivalents of carbon disulfide to the stirred hydrazine solution. The reaction is exothermic and should be controlled by external cooling if necessary.

- Reflux: After the initial reaction subsides, heat the mixture to reflux for 2-3 hours.
- Acidification: Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid. This will precipitate the crude Bismuthiol I.
- Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and then recrystallize from ethanol or a mixture of ethanol and water to yield purified, light-yellow crystals of Bismuthiol I.
- Characterization: The final product can be characterized by its melting point (162 °C with decomposition) and spectroscopic methods such as IR and NMR spectroscopy.

## Synthesis of Bismuthiol I

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Synthesis workflow for Bismuthiol I.

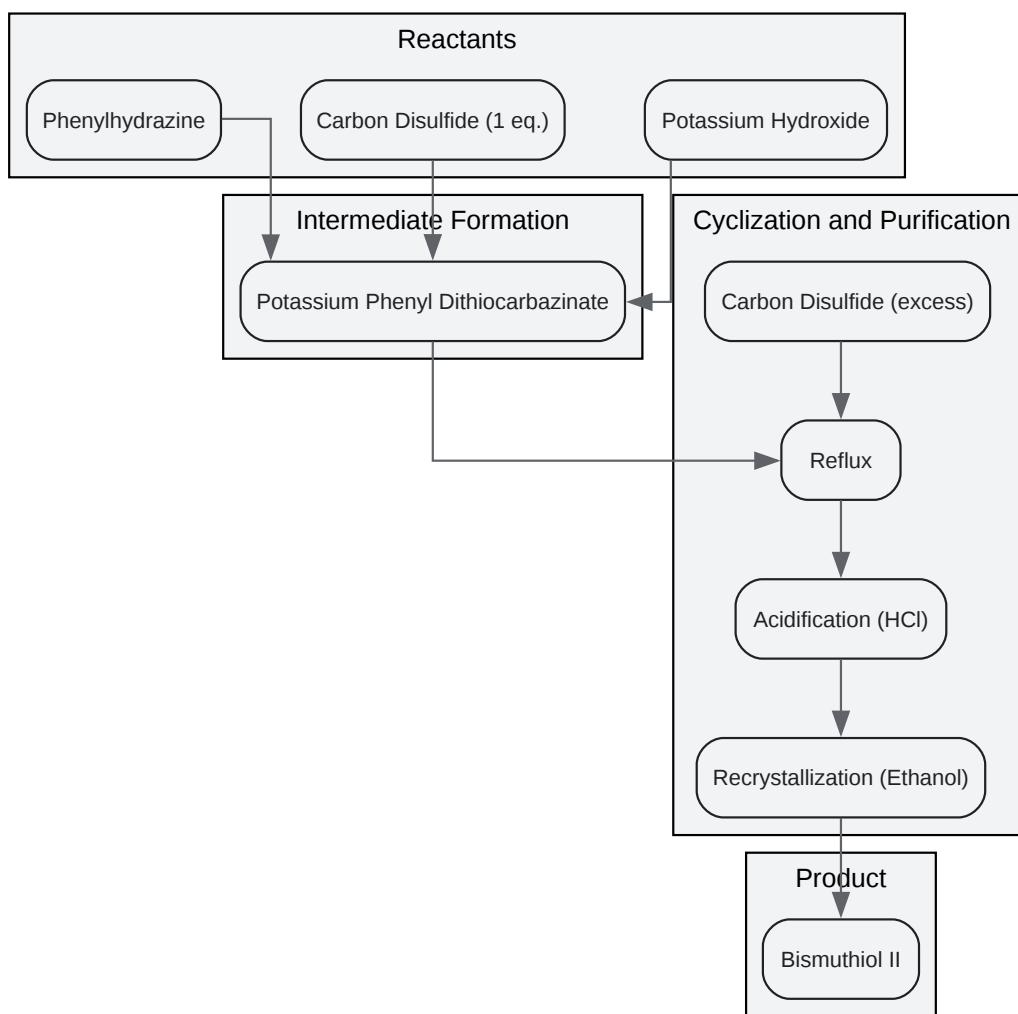
## Synthesis of Bismuthiol II (5-Mercapto-3-phenyl-1,3,4-thiadiazole-2-thione)

Bismuthiol II is synthesized from phenylhydrazine and carbon disulfide, resulting in the introduction of a phenyl group on the thiadiazole ring.

### Experimental Protocol:

- Formation of Potassium Phenyl Dithiocarbazinate: Dissolve one equivalent of phenylhydrazine in cold absolute ethanol. To this solution, add one equivalent of potassium hydroxide dissolved in a minimal amount of ethanol. Slowly add one equivalent of carbon disulfide to the stirred mixture while maintaining a low temperature (0-5 °C). A yellow precipitate of potassium phenyl dithiocarbazinate will form.
- Cyclization: Isolate the precipitate and reflux it with an excess of carbon disulfide for several hours.
- Isolation and Purification: After the reaction is complete, distill off the excess carbon disulfide. The remaining solid is then dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude Bismuthiol II. The product can be purified by recrystallization from ethanol.
- Characterization: The purified Bismuthiol II can be characterized by its melting point and spectroscopic analysis.

## Synthesis of Bismuthiol II

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Synthesis workflow for Bismuthiol II.

## Applications

Both Bismuthiol I and Bismuthiol II have found significant use as analytical reagents, particularly for the spectrophotometric determination of metal ions. Their ability to form stable, colored complexes with various metals allows for sensitive and selective quantification.

**Table 3: Analytical Applications and Limits of Detection (LOD)**

Analyte	Reagent	Method	Limit of Detection (LOD)	Reference
Bismuth (Bi)	Bismuthiol I	Spectrophotometry	-	[8][9][10]
Copper (Cu)	Bismuthiol I	Spectrophotometry	-	[11]
Lead (Pb)	Bismuthiol I	Spectrophotometry	-	[8][9][10]
Copper (Cu)	Bismuthiol II	Spectrophotometry	0.03 mg/L	[7]
Lead (Pb)	Bismuthiol II	Extraction-Spectrophotometry	-	[12]
Tellurium (Te)	Bismuthiol II	Spectrophotometry	Up to 25 µg determinable	[13]
Selenium (Se)	Bismuthiol II	Spectrophotometry	-	
Palladium (Pd)	Bismuthiol II	Volumetric Determination	-	[14]

## Biological Activity and Signaling Pathways

Recent research has unveiled the potential of Bismuthiol and other bismuth-containing compounds in medicine, particularly in anticancer and antimicrobial applications. While the precise mechanisms are still under investigation, evidence suggests that their biological activity

is linked to the induction of apoptosis in cancer cells and the inhibition of key bacterial enzymes.

## Anticancer Activity: Induction of Apoptosis

Bismuth compounds, including derivatives of Bismuthiol, have been shown to induce apoptosis in cancer cells through various mechanisms.<sup>[15]</sup> One of the key pathways involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of the intrinsic apoptotic pathway.<sup>[16]</sup> This process is characterized by mitochondrial dysfunction, release of cytochrome c, and activation of caspases, ultimately leading to programmed cell death.

## Proposed Apoptotic Pathway Induced by Bismuthiol



Increased Reactive Oxygen Species (ROS)

Mitochondrial Perturbation

Cytochrome c Release

Caspase Activation



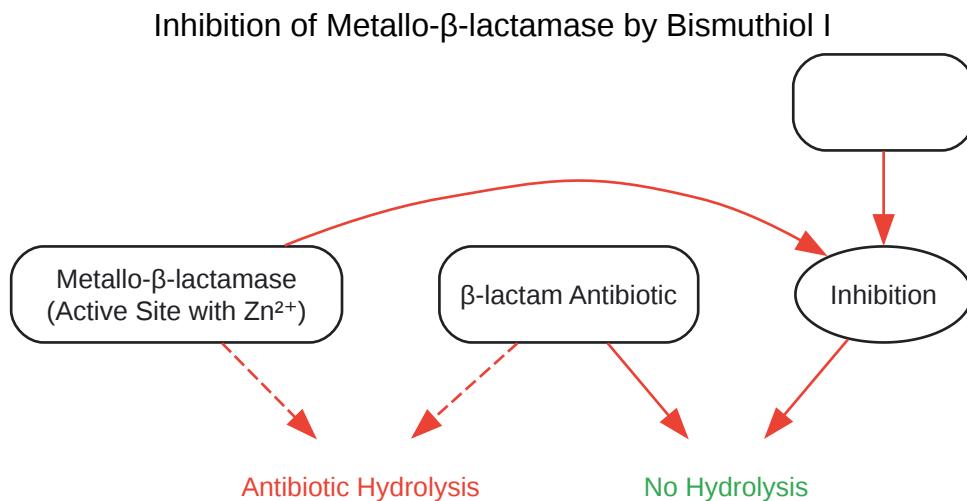
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Bismuthiol-induced apoptosis signaling.

## Antimicrobial Activity: Inhibition of Metallo- $\beta$ -lactamases

Metallo- $\beta$ -lactamases (MBLs) are zinc-dependent enzymes produced by some bacteria that confer resistance to a broad spectrum of  $\beta$ -lactam antibiotics.[17][18][19] The thiol groups in Bismuthiol I can act as zinc-binding agents, thereby inhibiting the activity of these crucial

resistance enzymes.[20] This inhibition restores the efficacy of  $\beta$ -lactam antibiotics against resistant bacterial strains.



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Mechanism of MBL inhibition by Bismuthiol I.

## Conclusion

Bismuthiol I and Bismuthiol II, since their discovery and early application in analytical chemistry, have demonstrated remarkable versatility. Their well-characterized physicochemical properties and straightforward synthesis make them valuable tools for researchers. The expanding understanding of their biological activities, particularly their pro-apoptotic and enzyme-inhibitory effects, opens exciting new avenues for their application in drug development. Further research into their specific molecular targets and mechanisms of action will be crucial in realizing their full therapeutic potential.

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